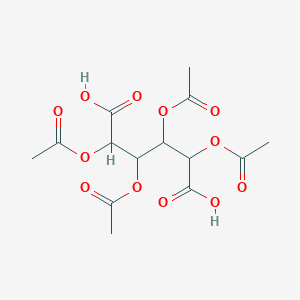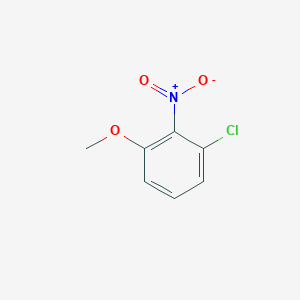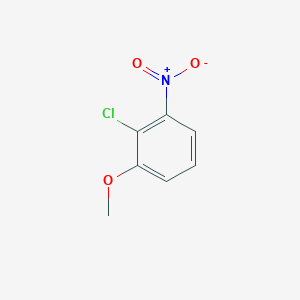
4-(3-Nitrophenyl)thiazole-2-carboxylic acid
Vue d'ensemble
Description
4-(3-Nitrophenyl)thiazole-2-carboxylic acid is a chemical compound with the molecular formula C10H6N2O4S . It is used in the field of organic synthesis .
Molecular Structure Analysis
The molecular structure of 4-(3-Nitrophenyl)thiazole-2-carboxylic acid consists of a thiazole ring attached to a nitrophenyl group and a carboxylic acid group . The thiazole ring is a five-membered ring containing sulfur and nitrogen atoms .Applications De Recherche Scientifique
Carcinogenic Properties : 2-hydrazino-4-(4-nitrophenyl)thiazole, a related compound, was identified as a potent carcinogen in rats, primarily inducing mammary gland carcinomas (Cohen et al., 1970).
Antimicrobial Activity : Derivatives of 4-thiazolidinone, synthesized from biphenyl-4-carboxylic acid, demonstrated significant antimicrobial activity against various bacterial and fungal strains, including Escherichia coli and Candida albicans (Deep et al., 2014).
Synthesis and Characterization : A study focused on the synthesis of 2-amino-4-p-nitrophenyl thiazole, a closely related compound, discussing its structural determination and optimal synthetic conditions (Zeng Zhen-fan, 2014).
Mass Spectrometry Analysis : The mass spectra of 4-(4-nitrophenyl)-2-methylaminothiazole and its analogues were analyzed, providing insights into their fragmentation patterns and chemical properties (Mattammal et al., 1984).
Corrosion Inhibition : Thiazole hydrazones, including derivatives of thiazole-2-carboxylic acid, were found to be effective corrosion inhibitors for mild steel in acidic media, acting as mixed-type inhibitors (Chaitra et al., 2016).
Synthetic Applications : A novel one-pot synthesis approach was developed for N-substituted indole-2-thiols using 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, illustrating the utility of thiazole derivatives in synthesizing complex organic compounds (Androsov & Neckers, 2007).
Nonlinear Optical Properties : A study on the nonlinear optical properties of some novel 2,4-disubstituted [1,3]-thiazoles, which could be related to the structural framework of 4-(3-Nitrophenyl)thiazole-2-carboxylic acid, highlighting their potential in materials science (Naveena et al., 2012).
Biological Screening : Various S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol, structurally related to 4-(3-Nitrophenyl)thiazole-2-carboxylic acid, were synthesized and showed significant antibacterial activity (Aziz‐ur‐Rehman et al., 2013).
Propriétés
IUPAC Name |
4-(3-nitrophenyl)-1,3-thiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4S/c13-10(14)9-11-8(5-17-9)6-2-1-3-7(4-6)12(15)16/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKODWVXNPSOFRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Nitrophenyl)thiazole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B183032.png)



![4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B183040.png)



![2-amino-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B183050.png)




